(1S)-1-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine
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Overview
Description
(1S)-1-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a 1,3,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions. The presence of the 2,6-dichlorobenzyl group and ethanamine moiety further enhances its reactivity and potential utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 2,6-dichlorobenzyl chloride with thiourea to form the corresponding thiourea derivative This intermediate is then cyclized with hydrazine hydrate to yield the 1,3,4-oxadiazole ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxadiazole ring or the benzyl group.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to modified oxadiazole derivatives.
Scientific Research Applications
(1S)-1-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S)-1-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}propanamine
- (1S)-1-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}butanamine
Uniqueness
The uniqueness of (1S)-1-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine lies in its specific combination of functional groups, which confer distinct reactivity and binding properties. This makes it particularly valuable for applications requiring precise molecular interactions.
Properties
CAS No. |
1049978-44-0 |
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Molecular Formula |
C11H11Cl2N3OS |
Molecular Weight |
304.2 g/mol |
IUPAC Name |
(1S)-1-[5-[(2,6-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethanamine |
InChI |
InChI=1S/C11H11Cl2N3OS/c1-6(14)10-15-16-11(17-10)18-5-7-8(12)3-2-4-9(7)13/h2-4,6H,5,14H2,1H3/t6-/m0/s1 |
InChI Key |
HHGUZCASSALHIW-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=NN=C(O1)SCC2=C(C=CC=C2Cl)Cl)N |
Canonical SMILES |
CC(C1=NN=C(O1)SCC2=C(C=CC=C2Cl)Cl)N |
Origin of Product |
United States |
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